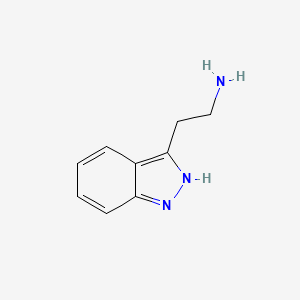

![molecular formula C11H15N3 B1344374 N-[2-(1H-Benzimidazol-2-YL)ethyl]-N-ethylamine CAS No. 5528-14-3](/img/structure/B1344374.png)

N-[2-(1H-Benzimidazol-2-YL)ethyl]-N-ethylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-[2-(1H-Benzimidazol-2-YL)ethyl]-N-ethylamine” is a chemical compound with the linear formula C10H13N3 . It is a solid in form . The compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .

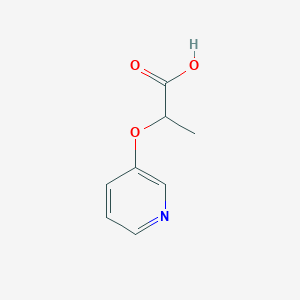

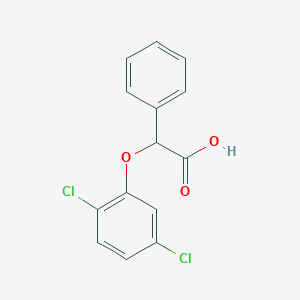

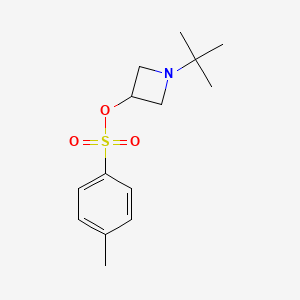

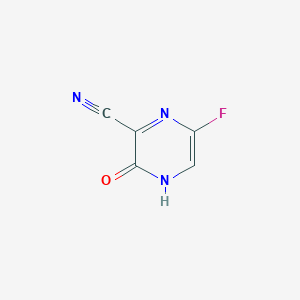

Molecular Structure Analysis

The molecular structure of “N-[2-(1H-Benzimidazol-2-YL)ethyl]-N-ethylamine” is characterized by a benzimidazole core . The benzimidazole core is planar and can form hydrogen bonds, contributing to the stability of the structure .

Physical And Chemical Properties Analysis

“N-[2-(1H-Benzimidazol-2-YL)ethyl]-N-ethylamine” is a solid . It has a linear formula of C10H13N3 . Other physical and chemical properties such as solubility, melting point, and crystallinity depend on the nature of the substituents and the molecular structure.

Aplicaciones Científicas De Investigación

Antiparasitic and Antioxidant Activity

This compound has been used in the synthesis of new benzimidazolyl-2-hydrazones, which have shown combined antiparasitic and antioxidant activity . These hydrazones were found to be more active than clinically used anthelmintic drugs, and some even killed all parasitic larvae after a 24-hour incubation period .

Allosteric Activators of Human Glucokinase

N-benzimidazol-2yl substituted benzamide analogues have been synthesized and assessed for activation of human glucokinase . This enzyme plays a crucial role in glucose metabolism, and its activation can have significant hypoglycemic effects, potentially offering a new approach for the treatment of type-2 diabetes .

Design of Coordination Compounds

The compound is used in the design of coordination compounds . It acts as a tridentate ligand with two benzimidazole groups attached to a nitrogen atom, making it useful for preparing metal complexes in the modeling of the active sites of relevant metalloenzymes .

Antibacterial Agents

Benzimidazole derivatives have been reported to have potent antibacterial activity against several resistant organisms, including methicillin and vancomycin-resistant S. aureus .

Anticancer Activity

New compounds derived from benzimidazole have been evaluated against common types of human cancer, including lung carcinoma (A549), breast adenocarcinoma (MCF-7), hepatoma (HEP-G2), and ovarian carcinoma (OVCAR-3) cell lines .

Safety and Hazards

Propiedades

IUPAC Name |

2-(1H-benzimidazol-2-yl)-N-ethylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3/c1-2-12-8-7-11-13-9-5-3-4-6-10(9)14-11/h3-6,12H,2,7-8H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHODFFODZCPKBX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCC1=NC2=CC=CC=C2N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(1H-Benzimidazol-2-YL)ethyl]-N-ethylamine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Aminoethyl)(ethyl)amino]ethan-1-ol](/img/structure/B1344310.png)